molecular formula C4H7N5 B1267316 Pyrimidine-2,4,5-triamine CAS No. 3546-50-7

Pyrimidine-2,4,5-triamine

Cat. No.: B1267316
CAS No.: 3546-50-7
M. Wt: 125.13 g/mol
InChI Key: CSNFMBGHUOSBFU-UHFFFAOYSA-N
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Description

Pyrimidine-2,4,5-triamine is a heterocyclic aromatic organic compound with the molecular formula C4H7N5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant role in various chemical and biological processes, making it a compound of interest in scientific research and industrial applications.

Mechanism of Action

Target of Action

Pyrimidine-2,4,5-triamine, a derivative of pyrimidine, has been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of this compound are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-a, nuclear factor kB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The anti-inflammatory effects of this compound are attributed to its inhibitory response against the expression and activities of the aforementioned inflammatory mediators . By inhibiting these targets, the compound can effectively reduce inflammation, thereby contributing to the healing process .

Biochemical Pathways

This compound affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of DNA and RNA, and its inhibition can limit ribosomal RNA transcription, causing nucleolar stress in cells . This stress can lead to a decrease in cell proliferation, which is particularly relevant in the context of cancer treatment .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it’s important to note that the compound’s degree of lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This characteristic can significantly impact the compound’s bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and the limitation of cell proliferation . By inhibiting key inflammatory mediators, the compound can alleviate inflammation . Furthermore, by affecting the de novo pyrimidine biosynthesis pathway, it can cause nucleolar stress, leading to decreased cell proliferation .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2,4,5-triamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. This compound also interacts with proteins involved in cell signaling pathways, modulating their activity and impacting cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting the growth of pathogenic microorganisms. At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in nucleotide biosynthesis, leading to changes in metabolite levels. This compound also influences the activity of enzymes involved in energy production, impacting cellular metabolism and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,4,5-triamine typically involves the reduction of 2,4,5-trinitropyrimidine. One common method includes the use of sodium dithionite as a reducing agent in an aqueous medium. The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the reduction process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reduction methods. The use of palladium on carbon (Pd/C) as a catalyst in a hydrogenation reaction is another approach. This method involves hydrogenating the precursor compound in the presence of Pd/C at high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2,4,5-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound itself is typically synthesized through reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where amino groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of Pd/C are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Oxo derivatives of pyrimidine.

    Reduction: this compound itself.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Pyrimidine-2,4,5-triamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyrimidine: The parent compound with a simpler structure.

    2,4-Diaminopyrimidine: Lacks the amino group at position 5.

    2,5-Diaminopyrimidine: Lacks the amino group at position 4.

Uniqueness: Pyrimidine-2,4,5-triamine is unique due to the presence of three amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and a valuable tool in medicinal chemistry for the development of therapeutic agents .

Properties

IUPAC Name

pyrimidine-2,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNFMBGHUOSBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956871
Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-50-7, 50855-02-2
Record name 2,5,6-Triaminopyrimidine
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Record name 2,4,5-Pyrimidinetriamine
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Record name Pyrimidinetriamine
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Record name 3546-50-7
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Record name 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine
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Record name pyrimidine-2,4,5-triamine
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Synthesis routes and methods

Procedure details

The amine of the formula 69 is subsequently reacted with a substituted chloropyrimidine. The amine can be condensed, for example, with 2-amino-6-chloro-5-nitro-4-(3H)-pyrimidinone in the presence of a tertiary amine base, preferably triethylamine, in refluxing n-butanol to give a pyrimidine compound of formula 70. The pyrimidine compound of formula 70 can then be converted to a purine derivative by a two step procedure. In the first step, the nitro moiety of the pyrimidine is reduced with, for example, sodium dithionite, to give a triaminopyrimidine intermediate. Alternative reducing agents and conditions that can also successfully reduce the nitro group include NaBH4/THF, NaBH4—BiCl3, Sn/HCl, SnCl2, Mg/(NH4)2SO4/MeOH, CuBr.SMe2, TiCl2(Cp)2/Sm, iron and nickel catalyzed procedures. In the second step, treatment of the triaminopyrimidine intermediate with formic acid, hydrochloric acid, and an orthoformate derivative, e.g., triethylorthoformate, effects cyclization and provides the methylene compound of formula 71. The methylene compound of formula 71 can be converted to the compound of formula 21 by the oxidation procedure described in the final steps of Processes B and C.
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formula 70
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nitro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications were made to the pyrimidine-2,4,5-triamine core, and how did these changes affect biological activity?

A1: Researchers synthesized a series of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine and N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl this compound derivatives. [, ] These modifications involved introducing various substituents on the benzylidene ring attached to the pyrimidine core. The study aimed to investigate the impact of these structural changes on both antimicrobial and anticancer activity. Specifically, introducing a 4-hydroxybenzylidene or 4-methoxybenzylidene group at the N5 position of the pyrimidine-4,5-diamine scaffold led to enhanced anticancer activity against HeLa cell lines. []

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